4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Overview
Description
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzoic acid with hydrazine to form 4-hydroxybenzohydrazide. This intermediate is then reacted with an appropriate acylating agent to introduce the oxobutenoic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxybenzoyl group but lacks the hydrazinyl and oxobutenoic acid moieties.
4-Hydroxybenzohydrazide: Contains the hydrazinyl group but lacks the oxobutenoic acid moiety.
4-Oxobutenoic acid derivatives: Similar in structure but may have different substituents on the benzene ring.
Uniqueness
The presence of both hydrazinyl and oxobutenoic acid moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[2-(4-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-8-3-1-7(2-4-8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJOILVOYUHPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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